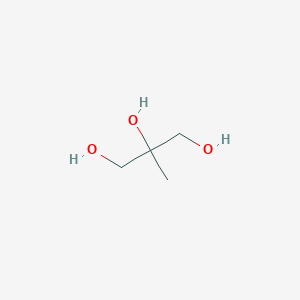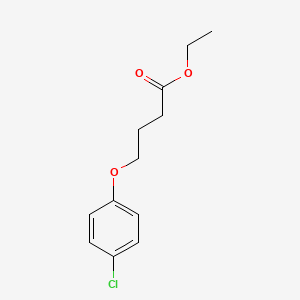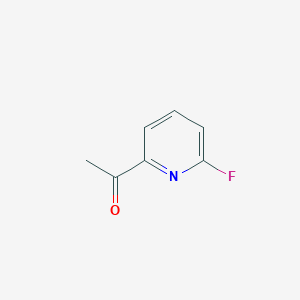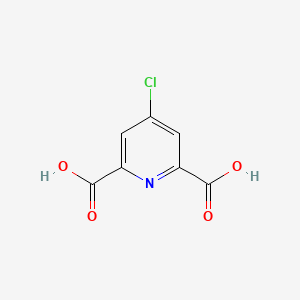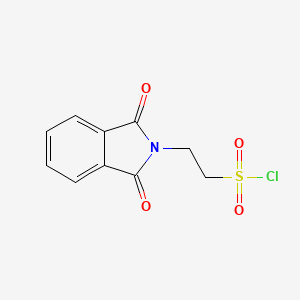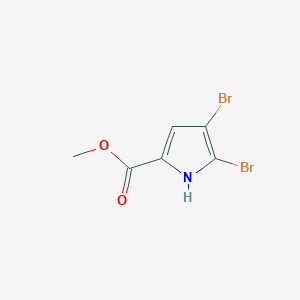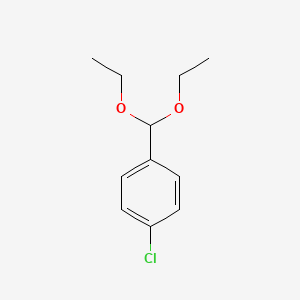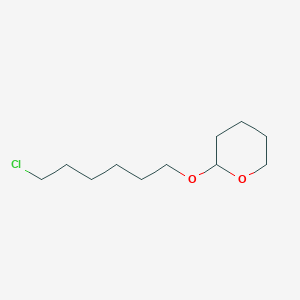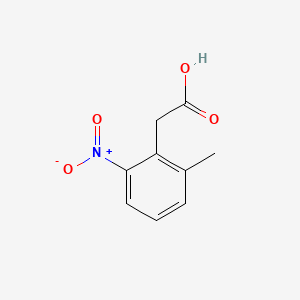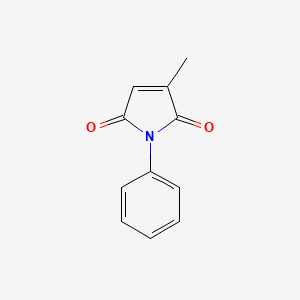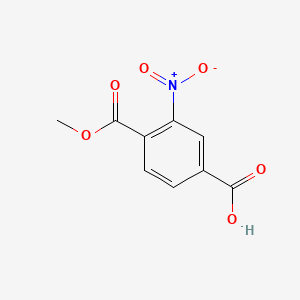
Ácido 4-(metoxicarbonil)-3-nitrobenzoico
Descripción general
Descripción
4-Methoxycarbonylphenylboronic acid is a chemical compound with the empirical formula C8H9BO4 . It is used as a reagent in various chemical reactions such as the tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Chemical Reactions Analysis
4-Methoxycarbonylphenylboronic acid has been used in various chemical reactions. For example, it has been used in the copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .Aplicaciones Científicas De Investigación
1. Reacción de Heck Oxidativa Catalizada por Pd (II) de Tipo Tandem y Secuencia de Amida C-H Intramolecular Este compuesto se utiliza como reactivo en la reacción de Heck oxidativa catalizada por Pd (II) de tipo tandem y la secuencia de amida C-H intramolecular . Este proceso es un paso clave en la síntesis de moléculas orgánicas complejas.
2. Fluoroalquilación Aeróbica Sin Ligandos Mediada por Cobre de Ácidos Ariborónicos También se utiliza en la fluoroalquilación aeróbica sin ligandos mediada por cobre de ácidos ariborónicos con yoduros de fluoroalquilo . Esta reacción es importante en el campo de la química medicinal para la síntesis de compuestos fluoroalquilados.
Nitración Ipso en Una Sola Etapa de Ácidos Ariborónicos
El compuesto se emplea en la nitración ipso en una sola etapa de ácidos ariborónicos . Este proceso se utiliza en la síntesis de compuestos nitroaromáticos, que tienen aplicaciones en colorantes, productos farmacéuticos y agroquímicos.
Nitración y Ciclcondensación Catalizada por Cobre
Se utiliza en la nitración y ciclcondensación catalizada por cobre seguida del acoplamiento de Suzuki-Miyaura catalizado por paladio-fosfina . Este es un proceso clave en la síntesis de biarilos, que son importantes en productos farmacéuticos y ciencia de materiales.
5. Preparación de Biarilos a través de la Reacción de Acoplamiento Cruzado de Suzuki-Miyaura Catalizada por Níquel El compuesto se utiliza en la preparación de biarilos a través de la reacción de acoplamiento cruzado de Suzuki-Miyaura catalizada por níquel de haluros de arilo con ácido ariborónico . Los biarilos son una clase de compuestos que tienen una amplia gama de aplicaciones en productos farmacéuticos y electrónica orgánica.
6. Síntesis de Cromanonas y su Actividad Antagonista de la Bradicinina B1 Se emplea en la síntesis de cromanonas y su actividad antagonista de la bradicinina B1 . Las cromanonas son una clase de compuestos orgánicos que han mostrado potencial en el tratamiento de la inflamación y el dolor.
7. Preparación de Nanopartículas de Pt en Marcos Metal-Orgánicos Fotoactivos El compuesto se utiliza en la preparación de nanopartículas de Pt en marcos metal-orgánicos fotoactivos, lo que da como resultado una evolución eficiente de hidrógeno a través de la excitación fotoactiva y la inyección de electrones sinérgicas . Esto tiene aplicaciones potenciales en el campo del almacenamiento y conversión de energía.
8. Síntesis de Ácidos Tieniibenzoicos Basados en Salicilato como Inhibidor de la Aminopeptidasa de Metionina de E. Coli Finalmente, se utiliza en la síntesis de ácidos tieniibenzoicos basados en salicilato como inhibidor de la aminopeptidasa de metionina de E. coli . Esto tiene aplicaciones potenciales en el desarrollo de nuevos antibióticos.
Safety and Hazards
Propiedades
IUPAC Name |
4-methoxycarbonyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-16-9(13)6-3-2-5(8(11)12)4-7(6)10(14)15/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIADZYPHVTLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956526 | |
| Record name | 4-(Methoxycarbonyl)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35092-89-8 | |
| Record name | 1-Methyl 2-nitro-1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35092-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl hydrogen 2-nitroterephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035092898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35092-89-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Methoxycarbonyl)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen 2-nitroterephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


